molecular formula C7H8N6O B11903797 4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide CAS No. 54814-51-6

4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide

Cat. No.: B11903797
CAS No.: 54814-51-6
M. Wt: 192.18 g/mol
InChI Key: NIUQHGUWOHENMF-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol, leading to the formation of the pyrazolopyrimidine scaffold . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives .

Scientific Research Applications

4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide involves the inhibition of CDK2, a key enzyme in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding with specific amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide stands out due to its specific substitution pattern and its high potency as a CDK2 inhibitor. Its unique structure allows for strong binding interactions with the CDK2 active site, making it a promising candidate for further development in cancer therapy .

Properties

CAS No.

54814-51-6

Molecular Formula

C7H8N6O

Molecular Weight

192.18 g/mol

IUPAC Name

4-amino-2-methylpyrazolo[3,4-d]pyrimidine-3-carboxamide

InChI

InChI=1S/C7H8N6O/c1-13-4(6(9)14)3-5(8)10-2-11-7(3)12-13/h2H,1H3,(H2,9,14)(H2,8,10,11,12)

InChI Key

NIUQHGUWOHENMF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C(=NC=NC2=N1)N)C(=O)N

Origin of Product

United States

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